molecular formula C14H13N3O2S B2411534 2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide CAS No. 941990-36-9

2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B2411534
CAS No.: 941990-36-9
M. Wt: 287.34
InChI Key: UNYFSFQTXOHXPP-UHFFFAOYSA-N
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Description

2-Benzamido-N-cyclopropylthiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities

Properties

IUPAC Name

2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12(9-4-2-1-3-5-9)17-14-16-11(8-20-14)13(19)15-10-6-7-10/h1-5,8,10H,6-7H2,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYFSFQTXOHXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with cyclopropylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-cyclopropylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε). The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting various cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-cyclopropylthiazole-4-carboxamide stands out due to its unique combination of a benzamido group, a cyclopropyl group, and a thiazole ring. This structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N3O Molecular Formula \text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study assessing various thiazole compounds, this compound demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. In vitro assays showed that this compound exhibited cytotoxic effects against various cancer cell lines. Notably, the compound displayed an IC50 value of approximately 5 µM against human colon adenocarcinoma cells (HT-29), indicating potent antiproliferative activity .

The mechanism by which this compound exerts its biological effects involves the modulation of specific molecular targets. It has been suggested that the compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it may interact with histone deacetylases (HDACs), leading to altered gene expression profiles associated with apoptosis and cell cycle arrest .

Study 1: Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a higher efficacy against Gram-positive strains such as Staphylococcus aureus compared to Gram-negative strains like Escherichia coli. The observed MIC values were significantly lower than those for conventional antibiotics used as controls .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiazole derivatives included this compound. The study utilized various cancer cell lines and demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells .

Summary of Research Findings

Activity TypeEffectivenessIC50 ValueReference
AntimicrobialEffective against multiple strainsVaries by strain
AnticancerCytotoxic to cancer cell lines~5 µM (HT-29)
MechanismInhibition of HDACsN/A

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-benzamido-N-cyclopropyl-1,3-thiazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential amidation and cyclopropane functionalization. For example, analogous thiazole-carboxamide derivatives are synthesized via coupling reactions between acid chlorides and cyclopropylamine derivatives under nitrogen, followed by purification via column chromatography. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (purity >95%) to confirm structural integrity .

Q. How is the structural identity of the compound validated post-synthesis?

  • Methodological Answer : Multi-spectral analysis is critical. 1H^1H-NMR detects proton environments (e.g., cyclopropyl CH2_2 groups at δ 0.5–1.5 ppm), while 13C^{13}C-NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC ensures purity (>98%) by detecting unreacted starting materials or byproducts .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with thiazole derivatives' known activities, such as antimicrobial (MIC assays) or kinase inhibition (ATPase activity assays). Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate to account for variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., benzamido vs. pyrimidine carboxamide) and evaluate effects on target binding. Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases. Validate predictions with enzymatic inhibition assays and correlate IC50_{50} values with structural features .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-reference experimental conditions (e.g., cell line specificity, solvent effects). For example, discrepancies in cytotoxicity may arise from differing assay protocols (MTT vs. resazurin). Replicate studies under standardized conditions and use meta-analysis to identify confounding variables .

Q. How can factorial design improve reaction yield and scalability?

  • Methodological Answer : Apply a 2k^k factorial design to optimize parameters (temperature, catalyst loading, solvent ratio). For instance, in analogous syntheses, refluxing in acetonitrile with CuI catalysis increased yields by 20–30% compared to room-temperature reactions. Analyze interactions between variables using ANOVA .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) can assess stability in biological membranes, guiding lead optimization .

Q. How are theoretical frameworks applied to mechanistic studies of its bioactivity?

  • Methodological Answer : Link experimental data to hypotheses like enzyme inhibition or oxidative stress induction. For example, if the compound shows antitumor activity, validate its mechanism via Western blot (apoptosis markers) or ROS detection assays, contextualizing results within established pathways (e.g., p53 activation) .

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